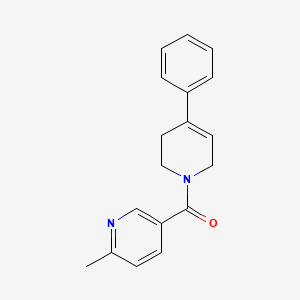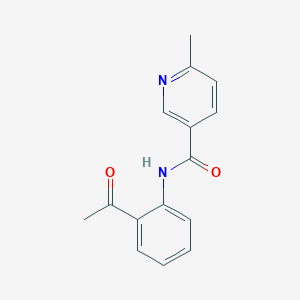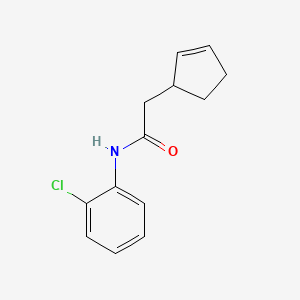
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide, commonly known as CP-47,497, is a synthetic cannabinoid that was developed in the 1980s. It is a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in a variety of physiological processes, including pain sensation, appetite, and mood regulation. CP-47,497 has been the subject of extensive research due to its potential therapeutic applications.
Wirkmechanismus
CP-47,497 acts as a potent agonist of the CB1 receptor, which is a part of the endocannabinoid system. The CB1 receptor is found primarily in the central nervous system and is involved in a variety of physiological processes. When CP-47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
CP-47,497 has a variety of biochemical and physiological effects. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, CP-47,497 has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in lab experiments is its potency. It is a highly potent agonist of the CB1 receptor, which allows for precise control of the experimental conditions. However, one limitation of using CP-47,497 is its potential for abuse. It is a synthetic cannabinoid that can produce psychoactive effects, which could lead to misuse in some settings.
Zukünftige Richtungen
There are several potential future directions for research on CP-47,497. One area of interest is its potential as a treatment for chronic pain conditions. Further research is needed to determine the optimal dosage and administration methods for this application. Another area of interest is its potential as a treatment for anxiety and depression. Additional studies are needed to determine the mechanisms underlying its anxiolytic and antidepressant effects. Finally, CP-47,497 could be studied further as a potential treatment for inflammatory conditions such as arthritis.
Synthesemethoden
CP-47,497 can be synthesized using a variety of methods. One common method involves the reaction of 2-cyclopenten-1-one with 2-chlorobenzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with N-methylacetamide to yield CP-47,497.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic properties, making it a potential treatment for chronic pain conditions. It has also been studied as a potential treatment for anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-2-cyclopent-2-en-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-11-7-3-4-8-12(11)15-13(16)9-10-5-1-2-6-10/h1,3-5,7-8,10H,2,6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGSKQEDKPISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


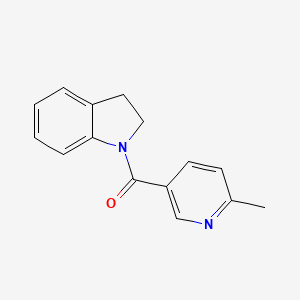
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
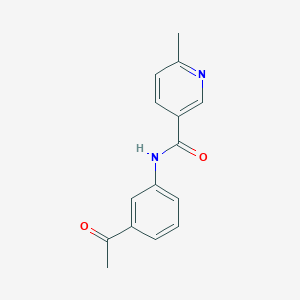
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)



![N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
